N-(2-ethoxyphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
N-(2-ethoxyphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a pyrazolo[1,5-a]pyrazine derivative characterized by a naphthalene-substituted heterocyclic core, a thioether (-S-) linkage, and an acetamide group with a 2-ethoxyphenyl substituent. This article provides a detailed comparison with structurally analogous compounds, focusing on molecular features, synthetic methodologies, physicochemical properties, and biological activities.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S/c1-2-32-24-13-6-5-12-21(24)28-25(31)17-33-26-23-16-22(29-30(23)15-14-27-26)20-11-7-9-18-8-3-4-10-19(18)20/h3-16H,2,17H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVNJPXFJLRIIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a compound with significant potential in pharmacological applications due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₈H₁₈N₄O₁S
- Molecular Weight : 342.43 g/mol
The structure consists of an ethoxyphenyl moiety linked to a pyrazolo[1,5-a]pyrazin unit through a sulfanyl group, which contributes to its biological properties.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives are known to inhibit key enzymes involved in cancer progression, such as BRAF and EGFR kinases. The presence of the pyrazolo group suggests potential inhibitory effects on these targets.
- Anti-inflammatory Properties : Compounds in this class have shown promise in reducing inflammation by modulating nitric oxide synthase (NOS) activity and other inflammatory mediators.
- Antimicrobial Activity : Some studies have reported that pyrazole derivatives possess antibacterial properties, which may be relevant for developing new antibiotics.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Substituents on the Pyrazole Ring : Variations in the substituents can enhance or diminish activity against specific targets.
- Sulfanyl Group Modifications : Altering the sulfanyl group may affect the compound's solubility and bioavailability.
Antitumor Activity
A study investigating the antitumor potential of various pyrazole derivatives found that compounds similar to this compound exhibited significant cytotoxic effects against several cancer cell lines. The mechanism was attributed to the inhibition of tumor growth-related signaling pathways .
Anti-inflammatory Effects
Another research highlighted the anti-inflammatory effects of related compounds in animal models. The study demonstrated that these compounds could significantly reduce markers of inflammation such as TNF-alpha and IL-6, indicating potential therapeutic applications in inflammatory diseases .
Antimicrobial Properties
A recent investigation into the antimicrobial activity of pyrazole derivatives showed promising results against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was assessed using standard disk diffusion methods, revealing zones of inhibition comparable to established antibiotics .
Comparative Analysis Table
Comparison with Similar Compounds
Structural Comparison
Core Heterocyclic Framework
The target compound shares a pyrazolo[1,5-a]pyrazine core substituted at position 2 with naphthalen-1-yl, a feature conserved in analogs such as N-(2-cyanophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide (G420-0491, ). Other variants, such as 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide (), replace naphthalene with aryl groups (e.g., 4-chlorophenyl), altering steric and electronic properties .
Substituent Variations
Key structural differences arise from the N-phenylacetamide substituents :
Electronic Effects: The 2-ethoxy group in the target compound is electron-donating, contrasting with electron-withdrawing groups (e.g., cyano in G420-0491) that may enhance electrophilic reactivity .
Steric Effects : Bulky substituents like 2-butoxy () or 5-chloro-2-methyl (G420-0433) could influence binding affinity in biological systems .
Physicochemical Properties
Spectroscopic Data
- IR Spectroscopy : –2 report C=O stretches at 1671–1682 cm⁻¹ and NH stretches at 3262–3302 cm⁻¹, consistent with acetamide functionalities in analogs .
- NMR Spectroscopy : In , ¹H NMR signals for triazole protons (δ 8.36 ppm) and aromatic protons (δ 7.20–8.61 ppm) align with pyrazolo-pyrazine systems .
- HRMS : G420-0491 () and 6b () show precise mass matches (<1 ppm error), confirming structural integrity .
Solubility and Stability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
